molecular formula C11H10N2O2 B6616275 rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid, trans CAS No. 1257120-76-5

rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid, trans

Cat. No. B6616275
CAS RN: 1257120-76-5
M. Wt: 202.21 g/mol
InChI Key: UKSPIOAVMNGXLU-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid, trans, is a small molecule that has been studied extensively in the scientific community due to its potential applications in various areas of research. It is a cyclopropane-based carboxylic acid that has been used in a variety of synthetic and analytical processes, including organic synthesis, drug discovery, and biochemistry. In addition, rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid, trans has been studied for its ability to interact with various proteins, enzymes, and other biomolecules.

Scientific Research Applications

Rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid, trans has been studied for its potential applications in a variety of scientific research areas. It has been used in the synthesis of novel compounds, such as inhibitors of the enzyme phosphatidylinositol 3-kinase (PI3K). It has also been used in the synthesis of molecules that interact with the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators. In addition, this molecule has been studied for its potential use in the development of drugs that target cancer cells.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid, trans is not fully understood. However, it is believed that the molecule interacts with various proteins, enzymes, and other biomolecules through hydrogen bonding and/or covalent bonding. In addition, this molecule has been shown to interact with the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid, trans have not been extensively studied. However, it has been shown to interact with the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators. In addition, this molecule has been studied for its potential use in the development of drugs that target cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid, trans in laboratory experiments is that it can be easily synthesized and is relatively inexpensive. In addition, this molecule has been studied for its potential use in the development of drugs that target cancer cells, making it a useful tool for cancer research. However, the main limitation of this molecule is that its mechanism of action is not fully understood, making it difficult to predict its effects on different biological systems.

Future Directions

The potential future directions for rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid, trans are numerous. One potential direction is to further investigate its potential applications in drug discovery and cancer research. Additionally, further research could be conducted to better understand its mechanism of action and its effects on different biological systems. Furthermore, further research could be conducted to explore the potential use of this molecule in the synthesis of novel compounds, such as inhibitors of the enzyme phosphatidylinositol 3-kinase (PI3K). Finally, further research could be conducted to explore the potential use of this molecule in other areas, such as biochemistry and analytical chemistry.

Synthesis Methods

Rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid, trans can be synthesized in a number of ways. The most common synthesis method involves the use of a cyclopropanation reaction, which involves the reaction of a cyclopropane-1-carboxylic acid with an appropriate reagent such as a Grignard reagent, an alkyl halide, or an aryl halide. This reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide. The reaction is usually catalyzed by a Lewis acid such as boron trifluoride or aluminum chloride.

properties

IUPAC Name

(1R,2R)-2-(2H-indazol-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-5-7(8)10-6-3-1-2-4-9(6)12-13-10/h1-4,7-8H,5H2,(H,12,13)(H,14,15)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSPIOAVMNGXLU-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C3C=CC=CC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C3C=CC=CC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(1R,2R)-2-(1H-indazol-3-yl)cyclopropane-1-carboxylic acid

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